molecular formula C9H15N3S B2424210 3-Cycloheptyl-1,2,4-thiadiazol-5-amine CAS No. 1487789-39-8

3-Cycloheptyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2424210
CAS No.: 1487789-39-8
M. Wt: 197.3
InChI Key: JCJRLASPUAFMLG-UHFFFAOYSA-N
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Scientific Research Applications

3-Cycloheptyl-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cycloheptyl hydrazine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of cycloheptyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Properties

IUPAC Name

3-cycloheptyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-9-11-8(12-13-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJRLASPUAFMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487789-39-8
Record name 3-cycloheptyl-1,2,4-thiadiazol-5-amine
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